molecular formula C18H36N2O2 B13200433 tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate

tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate

Cat. No.: B13200433
M. Wt: 312.5 g/mol
InChI Key: MXBWNMKGTJGIHS-UHFFFAOYSA-N
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Description

tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate typically begins with the preparation of the piperidine derivative and the tert-butyl carbamate.

    Reaction Steps:

Industrial Production Methods:

  • The industrial production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperature.

    Substitution: Various nucleophiles; conditions: polar aprotic solvents, elevated temperature.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry:

  • tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • In biological research, this compound is used to study the effects of carbamates on enzyme activity, particularly those involved in neurotransmission.

Medicine:

  • It has potential applications in the development of drugs targeting neurological disorders due to its ability to interact with specific receptors in the nervous system.

Industry:

  • The compound is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

  • The mechanism of action of tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate
  • tert-butyl (2-piperidin-3-ylethyl)carbamate
  • tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Comparison:

  • While these compounds share structural similarities, such as the presence of a piperidine ring and a carbamate group, tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate is unique due to its specific substitution pattern on the piperidine ring and the length of the alkyl chain. This uniqueness can influence its reactivity, biological activity, and potential applications.

Properties

Molecular Formula

C18H36N2O2

Molecular Weight

312.5 g/mol

IUPAC Name

tert-butyl N-(4-ethyl-2-piperidin-4-ylhexyl)carbamate

InChI

InChI=1S/C18H36N2O2/c1-6-14(7-2)12-16(15-8-10-19-11-9-15)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21)

InChI Key

MXBWNMKGTJGIHS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(CNC(=O)OC(C)(C)C)C1CCNCC1

Origin of Product

United States

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